![molecular formula C28H21ClN4O B2918338 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide CAS No. 313399-04-1](/img/structure/B2918338.png)
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide
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Overview
Description
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the quinazoline family, which is known for its diverse biological activities.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound and its derivatives have been explored for their potential in synthesizing new chemicals with significant antimicrobial properties. For instance, Patel and colleagues (2011) synthesized a series of compounds from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid, which were evaluated for their antimicrobial activity, demonstrating good efficacy compared with standard drugs (Patel & Shaikh, 2011). Similarly, Bektaş et al. (2007) focused on the synthesis of 1,2,4-Triazole Derivatives, showcasing moderate to good activities against test microorganisms, highlighting the chemical's utility in developing antimicrobial agents (Bektaş et al., 2007).
Antitumor Agent Analogues
The search for water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, led to the development of compounds with increased aqueous solubility and cytotoxicity. Bavetsias and team synthesized a variety of such compounds, significantly enhancing solubility and retaining the novel biochemical characteristics of CB30865 (Bavetsias et al., 2002).
Biological and Pharmacological Screening
Patel and colleagues synthesized fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, characterized by their structural diversity, were confirmed by spectral data and showed varied biological activities, emphasizing the chemical's versatility in pharmacological research (Patel et al., 2009).
Synthesis of Condensed Derivatives
Research by Haggam et al. involved synthesizing condensed oxazine and pyrimidine derivatives from aminoquinazoline, demonstrating the compound's role in generating new chemicals with potential applications in medicinal chemistry (Haggam et al., 2018).
Future Directions
properties
IUPAC Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21ClN4O/c1-18-7-12-22(13-8-18)30-27(34)20-9-14-23(15-10-20)31-28-32-25-16-11-21(29)17-24(25)26(33-28)19-5-3-2-4-6-19/h2-17H,1H3,(H,30,34)(H,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNUDUKPYKQSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-chloro-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide |
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